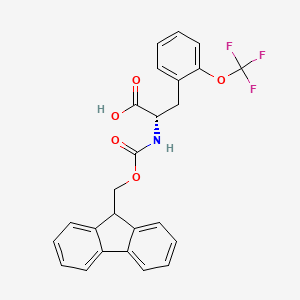

n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a trifluoromethoxy group on the phenyl ring. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of l-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting l-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via electrophilic aromatic substitution. This can be done by reacting the Fmoc-protected phenylalanine with a trifluoromethoxy-containing reagent under suitable conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The trifluoromethoxy group can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethoxy group.

Reduction: Reduction reactions are not typically performed on this compound due to the presence of the stable trifluoromethoxy group.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions:

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling reactions.

Major Products:

Deprotected Amino Acid: Removal of the Fmoc group yields 2-(trifluoromethoxy)-l-phenylalanine.

Peptide Chains: When used in peptide synthesis, the major products are peptides containing the 2-(trifluoromethoxy)-l-phenylalanine residue.

Scientific Research Applications

Chemistry:

Peptide Synthesis: n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

Biology:

Protein Engineering: This compound is used to introduce trifluoromethoxy groups into proteins, which can alter their properties and functions.

Medicine:

Drug Development: The trifluoromethoxy group can enhance the metabolic stability and bioavailability of peptide-based drugs.

Industry:

Biomaterials: Peptides containing this compound are used in the development of novel biomaterials with unique properties.

Mechanism of Action

The mechanism of action of n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The trifluoromethoxy group can influence the hydrophobicity and electronic properties of the resulting peptides, affecting their interactions with biological targets.

Comparison with Similar Compounds

n-Fmoc-2-(trifluoromethyl)-l-phenylalanine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

n-Fmoc-2-(methoxy)-l-phenylalanine: Contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness: n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other substituents. This can lead to differences in the stability, reactivity, and biological activity of the resulting peptides.

Biological Activity

n-Fmoc-2-(trifluoromethoxy)-l-phenylalanine is a modified amino acid that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, effects on vascular function, and its role in drug development.

This compound is characterized by the presence of a trifluoromethoxy group, which enhances its lipophilicity and potentially its biological interactions. The general formula for this compound is C25H20F3NO4 with a molecular weight of 455.44 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of Fmoc-conjugated amino acids, including this compound. Research indicates that compounds with trifluoromethyl moieties exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

The antibacterial action of this compound is primarily attributed to its surfactant-like properties, which allow it to disrupt bacterial membranes. At lower concentrations, it inhibits bacterial growth by entering cells and depleting glutathione levels. Conversely, at higher concentrations, it induces oxidative stress and alters membrane integrity, leading to cell death .

Vascular Function Enhancement

Another area of interest is the effect of l-phenylalanine derivatives on vascular function. Studies have shown that l-phenylalanine can restore nitric oxide (NO) bioavailability in spontaneously hypertensive rats by activating the GCH1-GFRP protein complex involved in tetrahydrobiopterin biosynthesis . This mechanism suggests that this compound could potentially be explored for therapeutic applications in vascular diseases.

Drug Development Potential

The incorporation of this compound into peptide ligands has been investigated for enhancing biological activity and proteolytic resistance. Its unique structure may serve as a building block for developing novel therapeutics targeting various diseases, including antimicrobial and cardiovascular disorders .

Case Studies and Research Findings

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO5/c26-25(27,28)34-22-12-6-1-7-15(22)13-21(23(30)31)29-24(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,29,32)(H,30,31)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGVQWHISNNDDT-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.